molecular formula C14H17NO5 B14899006 (2S,5S)-1-((Benzyloxy)carbonyl)-5-hydroxypiperidine-2-carboxylic acid

(2S,5S)-1-((Benzyloxy)carbonyl)-5-hydroxypiperidine-2-carboxylic acid

Cat. No.: B14899006
M. Wt: 279.29 g/mol
InChI Key: CFRMMWFGNLWFMK-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5S)-1-((Benzyloxy)carbonyl)-5-hydroxypiperidine-2-carboxylic acid is a chiral piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-1-((Benzyloxy)carbonyl)-5-hydroxypiperidine-2-carboxylic acid typically involves the protection of the hydroxyl group and the carboxylic acid group, followed by the introduction of the benzyloxycarbonyl group. Common reagents used in these reactions include benzyl chloroformate and base catalysts such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-1-((Benzyloxy)carbonyl)-5-hydroxypiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often require specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (2S,5S)-1-((Benzyloxy)carbonyl)-5-hydroxypiperidine-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chiral molecules on biological systems. Its structural features allow for the exploration of stereochemistry in biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents. Its ability to form stable derivatives makes it a useful scaffold for drug development.

Industry

In the industrial sector, this compound is utilized in the production of fine chemicals and advanced materials. Its versatility in chemical transformations makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2S,5S)-1-((Benzyloxy)carbonyl)-5-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other functional sites. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5S)-5-((Benzyloxy)amino)piperidine-2-carboxamide
  • (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid
  • (2S,5S)-1-((tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid

Uniqueness

(2S,5S)-1-((Benzyloxy)carbonyl)-5-hydroxypiperidine-2-carboxylic acid is unique due to its specific combination of functional groups and chiral centers. This combination allows for a wide range of chemical transformations and applications, making it a versatile and valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

(2S,5S)-5-hydroxy-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid

InChI

InChI=1S/C14H17NO5/c16-11-6-7-12(13(17)18)15(8-11)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)/t11-,12-/m0/s1

InChI Key

CFRMMWFGNLWFMK-RYUDHWBXSA-N

Isomeric SMILES

C1C[C@H](N(C[C@H]1O)C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(N(CC1O)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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